molecular formula C34H42O19 B12428296 Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)

Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)

Cat. No.: B12428296
M. Wt: 754.7 g/mol
InChI Key: DASCYQMWLOATBI-IWBPDURUSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name of Fortunellin-6''-β-D-glucopyranoside is 7-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one . This nomenclature reflects its acacetin core (a flavone with a 4'-methoxy group) and the tripartite glycosylation at the 7-hydroxy position.

The molecular formula is C₃₄H₄₂O₁₉ , corresponding to a molecular weight of 754.7 g/mol . The structure comprises:

  • An acacetin aglycone (C₁₆H₁₂O₅), featuring a 5-hydroxy-4-oxo-chromen-2-yl group substituted with a 4-methoxyphenyl moiety.
  • A trisaccharide chain (C₁₈H₃₀O₁₄) attached via β-D-glucosidic bonds, including a rhamnose (6-deoxy-α-L-mannopyranose) and two glucose units.
Feature Description
Core structure Acacetin (5,7-dihydroxy-4'-methoxyflavone)
Glycosylation 7-O-linked trisaccharide: β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside
Molecular weight 754.7 g/mol
CAS Registry 1218774-64-1

This configuration contrasts with simpler acacetin glycosides, such as tilianin (acacetin-7-glucoside, C₂₂H₂₂O₁₀), which lacks the branched rhamnosyl-glucosyl extension.

Glycosidic Linkage Configuration and Stereochemical Analysis

The glycosidic linkages in Fortunellin-6''-β-D-glucopyranoside are critical to its structural identity. The trisaccharide chain consists of:

  • A β-D-glucopyranose unit (Glc I) linked to the acacetin aglycone via the 7-hydroxy group.
  • An α-L-rhamnopyranose (Rha) attached to Glc I at the 2''-O position.
  • A second β-D-glucopyranose (Glc II) connected to Glc I at the 6''-O position.

The stereochemistry of these linkages is defined by:

  • Glc I : C1 (β-anomeric configuration, S/R descriptors: 2S,3R,4S,5S,6R).
  • Rha : C1 (α-anomeric configuration, 2S,3R,4R,5R,6S).
  • Glc II : C1 (β-anomeric configuration, 2R,3R,4S,5S,6R).

The SMILES notation further clarifies the spatial arrangement:
OC[C@H]1O[C@@H](OC[C@H]2O[C@@H](Oc3cc(O)c4c(c3)oc(cc4=O)c3ccc(cc3)OC)[C@@H]([C@H]([C@@H]2O)O)O[C@@H]2O[C@@H](C)[C@@H]([C@H]([C@H]2O)O)O)[C@@H]([C@H]([C@@H]1O)O)O.

Key stereochemical features include:

  • The 1→2 linkage between Glc I and Rha, which introduces steric hindrance due to axial-equatorial bonding.
  • The 1→6 linkage between Glc I and Glc II, allowing greater flexibility in the trisaccharide chain.

Comparative Structural Analysis with Related Acacetin Glycosides

Fortunellin-6''-β-D-glucopyranoside belongs to a family of acacetin derivatives distinguished by their glycosylation patterns. A comparative analysis reveals the following:

Compound Molecular Formula Glycosylation Pattern Biological Source
Fortunellin-6''-β-D-glucopyranoside C₃₄H₄₂O₁₉ 7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside Fortunella japonica fruits
Fortunellin C₂₈H₃₂O₁₄ 7-O-[2''-O-rhamnosyl]-glucoside Ficus lyrata
Tilianin C₂₂H₂₂O₁₀ 7-O-glucoside Agastache rugosa
Acacetin 7-rutinoside C₂₇H₃₀O₁₂ 7-O-rutinoside (rhamnosyl-glucose) Lycopus europaeus

Structural distinctions :

  • Branching : Fortunellin-6''-β-D-glucopyranoside’s 6''-O-glucosyl extension is absent in fortunnellin and tilianin.
  • Sugar composition : Unlike acacetin 7-rutinoside (rhamnose + glucose), this compound includes a third glucose unit.
  • Molecular weight : At 754.7 g/mol, it is nearly double the mass of tilianin (446.4 g/mol), underscoring the impact of glycosylation on physicochemical properties.

Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C34H42O19/c1-12-23(38)26(41)30(45)33(48-12)53-31-28(43)25(40)21(11-47-32-29(44)27(42)24(39)20(10-35)51-32)52-34(31)49-15-7-16(36)22-17(37)9-18(50-19(22)8-15)13-3-5-14(46-2)6-4-13/h3-9,12,20-21,23-36,38-45H,10-11H2,1-2H3/t12-,20+,21+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32+,33-,34+/m0/s1

InChI Key

DASCYQMWLOATBI-IWBPDURUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fortunellin-6’'-beta-D-glucopyranoside typically involves the glycosylation of acacetin. The process includes the following steps:

Industrial Production Methods

Industrial production of Fortunellin-6’'-beta-D-glucopyranoside involves the extraction and isolation from natural sources, primarily the fruits of Fortunella japonica. The process includes:

Chemical Reactions Analysis

Types of Reactions

Fortunellin-6’'-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fortunellin-6’'-beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoid glycosides.

    Biology: Studied for its potential anti-inflammatory and antioxidant activities, which can be useful in understanding cellular mechanisms and pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of Fortunellin-6’'-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Aglycone Glycosylation Pattern Molecular Formula Molecular Weight Source/Application References
Fortunellin-6''-β-D-glucopyranoside Acacetin 7-O-[2''-O-rhamnosyl-6''-O-glucosyl] C₃₄H₄₂O₁₉ 754.69 Fortunella japonica; research standard
Acacetin-7-O-β-D-glucoside Acacetin 7-O-glucosyl C₂₂H₂₂O₁₀ 446.40 Chrysanthemum spp.; antioxidant
Acacetin-7-O-β-D-(6''-O-malonyl)glucoside Acacetin 7-O-glucosyl with 6''-malonyl ester C₂₅H₂₄O₁₃ 532.45 Dracocephalum moldavica; enzyme inhibition
Acacetin-7-O-β-D-(3'-acetyl)glucopyranoside Acacetin 7-O-glucosyl with 3'-acetyl group C₂₄H₂₄O₁₁ 488.44 Chrysanthemum sinense; xanthine oxidase inhibition
Isoscutellarein-7-O-[6'''-O-acetyl-allopyranosyl]-glucoside Isoscutellarein 7-O-glucosyl with acetylated allopyranosyl C₂₈H₃₀O₁₆ 646.52 Stachys spp.; antimicrobial

Key Observations:

Aglycone Variability :

  • Fortunellin uses acacetin , whereas analogues like isoscutellarein derivatives (e.g., in ) feature hydroxylated or methylated flavones (e.g., 3'-hydroxy-4'-O-methylisoscutellarein) .
  • Acacetin’s 4'-methoxy group enhances lipophilicity compared to hydroxylated aglycones like luteolin .

Glycosylation Complexity: Fortunellin’s dual rhamnosyl-glucosyl substitution is rare among flavonoid glycosides. In contrast, acacetin-7-O-glucoside lacks additional sugar branching . Malonyl or acetyl esters (e.g., acacetin-7-O-β-D-(6''-O-malonyl)glucoside) increase molecular weight and alter solubility .

Biological Activity: Enzyme Inhibition: Acacetin-7-O-β-D-(3'-acetyl)glucopyranoside shows mixed-type xanthine oxidase inhibition (IC₅₀ ~10 µM) , while Fortunellin’s bioactivity remains understudied. Antioxidant Potential: Simpler glycosides (e.g., acacetin-7-O-glucoside) dominate in antioxidant assays due to higher bioavailability .

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